BenchChemオンラインストアへようこそ!

2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate

Cholinesterase inhibition Carbamate SAR In‑vitro enzymology

2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate (CAS 51581‑37‑4) is the free base form of the research‑grade reversible cholinesterase inhibitor aminostigmine, first characterised in the early 1990s. The compound incorporates a pyridine scaffold bearing a dimethylaminomethyl substituent at the 2‑position and a dimethylcarbamate ester at the 3‑position, yielding a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g mol⁻¹.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 51581-37-4
Cat. No. B14649963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate
CAS51581-37-4
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C
InChIInChI=1S/C11H17N3O2/c1-13(2)8-9-10(6-5-7-12-9)16-11(15)14(3)4/h5-7H,8H2,1-4H3
InChIKeyWXYQYMVOZOPOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate (CAS 51581-37-4) — Structural Identity, Free Base Physicochemical Profile, and Procurement Considerations


2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate (CAS 51581‑37‑4) is the free base form of the research‑grade reversible cholinesterase inhibitor aminostigmine, first characterised in the early 1990s [1]. The compound incorporates a pyridine scaffold bearing a dimethylaminomethyl substituent at the 2‑position and a dimethylcarbamate ester at the 3‑position, yielding a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g mol⁻¹ [3]. This free base is the direct comparator‑relevant entity for structure–activity relationship (SAR) studies, as its dihydrochloride salt (CAS 67049‑84‑7, trade name Aminostigmine, Ro 2‑2126) is the pharmacologically active species used in the majority of published in‑vitro and in‑vivo investigations [2].

Why 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate Cannot Be Interchanged with Other Carbamate Cholinesterase Inhibitors in Research or Formulation Design


The carbamate cholinesterase inhibitor class is markedly heterogeneous in potency, enzyme selectivity, central nervous system (CNS) penetration, and reactivation susceptibility [1]. Published in‑vitro data demonstrate that aminostigmine occupies a discrete position on the inhibitory activity continuum — equipotent with proserine (neostigmine methylsulfate), less potent than physostigmine, yet superior to pyridostigmine — making direct molar substitution unreliable without recalibration of the assay system [2][3]. Moreover, the compound’s resistance to reactivation by standard oximes (TMB‑4 and HI‑6) creates a unique pharmacology not recapitulated by pyridostigmine or neostigmine, with implications for both organophosphate protection models and toxicology protocols [3]. In‑vivo evidence further distinguishes aminostigmine via its sustained CNS‑mediated effects: cholinesterase inhibition persists for at least 6 hours in humans, a duration substantially exceeding that of physostigmine [2].

Quantitative Differentiation Benchmarks for 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate vs. Carbamate Comparators


Inhibitory Potency Rank‑Order: Aminostigmine vs. Physostigmine, Proserine (Neostigmine), and Pyridostigmine

Head‑to‑head in‑vitro comparison using potentiometric titration and Ellman methods established a clear inhibitory activity hierarchy among clinically utilised carbamates. Aminostigmine demonstrated potency equivalent to proserine (neostigmine methylsulfate), lower than physostigmine, and greater than pyridostigmine [1][2]. This rank‑order provides a quantitative benchmark for selecting aminostigmine when an intermediate‑potency, CNS‑penetrant carbamate is required experimentally. Importantly, the bimolecular inhibition rate constants (kᵢ) for acetylcholinesterase were determined as (8.0–14.0)×10⁵ M⁻¹·min⁻¹, for butyrylcholinesterase as (3.8–7.7)×10⁵ M⁻¹·min⁻¹, and for propionylcholinesterase as 11.0×10⁵ M⁻¹·min⁻¹, enabling direct kinetic comparisons unavailable from single‑concentration IC₅₀ screening [1][2].

Cholinesterase inhibition Carbamate SAR In‑vitro enzymology

Duration of Action: Aminostigmine vs. Physostigmine — Human Pharmacodynamic Persistence

In clinical examinations of healthy volunteers, aminostigmine‑induced inhibition of cholinesterase activity persisted for 6 hours post‑administration [1]. Direct in‑vivo comparison in non‑inbred albino mice confirmed that aminostigmine is “greatly superior” to physostigmine in its duration of action [1]. This sustained pharmacodynamic effect is mechanistically consistent with the compound’s characterisation as a slowly reversible inhibitor with low decarbamylation rate constants: k₂c values measured by dilution, excess acetylcholine, and dialysis were (1.1–1.6)×10⁻², (2.5–2.8)×10⁻², and 0.025×10⁻² min⁻¹, respectively [2].

Pharmacodynamics CNS cholinesterase inhibition Duration of action

CNS Selectivity Profile: Aminostigmine as a Centrally Active Inhibitor Differentiated from Pyridostigmine

Aminostigmine is explicitly characterised as a “centrally active” reversible cholinesterase inhibitor that crosses the blood‑brain barrier, producing marked central effects [1][2]. This property contrasts with pyridostigmine, a quaternary ammonium carbamate that is largely peripherally restricted due to its permanent positive charge [3]. Pre‑clinical models confirm that aminostigmine’s central activity forms the basis for its efficacy in reversing cholinergic blocker‑induced brain dysfunctions, a therapeutic application for which pyridostigmine is ineffective [1][2]. In scopolamine‑induced amnesia models, aminostigmine at 1/11 of its LD₅₀ produced an anti‑amnesic effect (albeit unstable), confirming CNS target engagement at sub‑toxic doses [4].

Central nervous system penetration Blood‑brain barrier Cholinergic cognitive models

Resistance to Oxime Reactivation: Aminostigmine‑Carbamylated AChE vs. Organophosphate‑Inhibited Enzyme

Acetylcholinesterase carbamylated by aminostigmine is resistant to reactivation by the standard oxime reactivators TMB‑4 and HI‑6 [1]. This property is not shared by all carbamate inhibitors and has direct implications for experimental models of organophosphate (OP) poisoning. At concentrations of (4–6)×10⁻⁷ M, aminostigmine prevents by 50 % the irreversible binding of cholinesterase by certain OP inhibitors when the latter are used at concentrations sufficient to inhibit enzymatic activity by 85–90 % [1][2]. This protective stoichiometry represents a quantifiable biochemical benchmark differentiating aminostigmine from oxime‑sensitive carbamates in OP prophylaxis research.

Organophosphate protection Oxime reactivation Carbamylated enzyme stability

Comparative Clinical Efficacy: Aminostigmine vs. Galanthamine in Reversing Cholinergic Blocker Intoxication

In a clinical comparative study, aminostigmine demonstrated greater therapeutic efficacy than galanthamine for the treatment of cholinergic blocker‑induced intoxications. The advantage was quantified in terms of greater stability of the therapeutic effect and a higher ability to prevent cardiovascular events occurring during intoxication [1]. This clinical differentiation provides a translational benchmark for compound selection in toxicology research and emergency medicine protocol development, particularly for poisonings caused by cholinolytics, antihistamines, and tricyclic antidepressants [2].

Anticholinergic toxicity Clinical toxicology Cholinergic crisis reversal

SAR Foundation: Aminostigmine Free Base as the Parent Scaffold for 16 Characterised N‑Carbamoyl Derivatives

The free base form (CAS 51581‑37‑4) represents the core scaffold from which at least 16 aminostigmine derivatives with varying N‑carbamoyl substituents have been synthesised and characterised for anticholinesterase activity in vitro, ionisation constants, hydrophobicity, and toxicity [1]. This published SAR dataset establishes the free base as the essential starting material for any derivative synthesis or medicinal chemistry optimisation programme targeting cholinesterase inhibition. No other carbamate in this series shares the identical unsubstituted dimethylcarbamate‑dimethylaminomethyl‑pyridine pharmacophore combination, making CAS 51581‑37‑4 the only correct procurement for SAR expansion studies [1].

Structure–activity relationship Carbamate derivatives Medicinal chemistry

Evidence‑Backed Application Scenarios for 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate (CAS 51581‑37‑4) in Research and Industrial Workflows


CNS‑Focused Pharmacodynamic Studies Requiring Sustained Cholinesterase Inhibition

When an experimental protocol demands prolonged, centrally mediated acetylcholinesterase inhibition — for example, in cognitive enhancement models, scopolamine‑induced amnesia reversal, or organophosphate neuroprotection studies — the free base (CAS 51581‑37‑4) is the appropriate starting material. Clinical data confirm that aminostigmine‑induced cholinesterase inhibition lasts 6 hours in humans, substantially outlasting physostigmine [1], while its established CNS penetration distinguishes it from peripherally restricted pyridostigmine [2]. Decarbamylation rate constants ((1.1–1.6)×10⁻² min⁻¹ by dilution method) provide a kinetic basis for designing washout and recovery phases in in‑vitro electrophysiology or slice preparations [3].

Organophosphate Protection and Oxime Screening Assays

Researchers developing oxime reactivators or evaluating organophosphate prophylactic strategies should utilise aminostigmine free base as a carbamate control that forms a reactivation‑resistant enzyme conjugate. At (4–6)×10⁻⁷ M, aminostigmine blocks 50 % of irreversible OP binding at OP concentrations producing 85–90% enzyme inhibition [3]. Because TMB‑4 and HI‑6 fail to reactivate the aminostigmine‑carbamylated enzyme, residual activity in oxime‑treated samples can be confidently attributed to OP‑enzyme reversal rather than carbamate dissociation, improving assay specificity [3].

Medicinal Chemistry SAR Expansion Starting from the Aminostigmine Scaffold

The free base (CAS 51581‑37‑4) is the documented parent compound for a published series of 16 N‑carbamoyl derivatives with characterised anticholinesterase activity, ionisation constants, hydrophobicity, and toxicity profiles [4]. Any laboratory intending to synthesise novel aminostigmine analogues must procure the authentic free base to ensure fidelity to the published synthetic route and to enable valid potency comparisons against the parent. Substitution with a salt form introduces counterion variables that may confound reaction yields and physicochemical measurements.

Translational Toxicology Models of Anticholinergic Overdose

Aminostigmine has demonstrated clinical superiority over galanthamine in reversing cholinergic blocker intoxication, with greater therapeutic stability and superior prevention of cardiovascular complications [1][5]. Toxicology groups developing antidotal protocols for poisoning by anticholinergics, antihistamines, or tricyclic antidepressants should procure the free base as the standard reference compound for dose‑response and therapeutic window studies, leveraging the existing human pharmacodynamic data [1].

Quote Request

Request a Quote for 2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.